4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring attached to a cyclohexane ring via a methylene bridge. The carboxylic acid group is attached to the cyclohexane ring .
科学的研究の応用
Synthesis and Biological Activity
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid and its derivatives have been extensively studied for their synthesis and biological activity. Research has shown the synthesis of various quinazoline derivatives, exhibiting significant anti-monoamine oxidase and antitumor activity. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted quinazolines demonstrating high biological activity in this regard (Markosyan et al., 2015).
Chemical Synthesis and Characterization
The compound has also been a subject of interest in chemical synthesis. Contreras et al. (2001) detailed the synthesis of a related compound, Methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate, from cyclohexanone and characterized it using various spectroscopic methods (Contreras et al., 2001).
Pharmacological Formulation Development
In the context of pharmacological formulation, Gu et al. (1988) investigated the degradation kinetics and solubility of a related compound, RS-82856, in aqueous and organic solutions, which is crucial for developing intravenous formulations (Gu et al., 1988).
Novel Compounds Synthesis
Reddy et al. (2012) synthesized novel compounds related to this compound, utilizing green conditions and eco-friendly solvents, demonstrating the potential for environmentally conscious chemical synthesis (Reddy et al., 2012).
作用機序
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is present in hms1645b07, are known to interact with peroxisome proliferator activated receptors (ppars) and are used in the treatment of type ii diabetes . They also inhibit aldose reductase, an enzyme implicated in diabetic complications .
Mode of Action
It’s known that compounds with similar structures can react with their targets through nucleophilic reactions . For instance, the nitrogen in the thiazolidinone ring can act as a nucleophile, reacting with electrophilic sites on the target molecule .
Biochemical Pathways
Compounds with similar structures have been found to possess antitumor , antimicrobial , and anti-tubercular properties , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
The synthesized compounds similar to HMS1645B07 have been found to exhibit a moderate antitumor activity against a panel of human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Action Environment
The optimal conditions for the transformation of similar compounds were found to be boiling acetic acid as a solvent and the presence of sodium acetate as a base . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of certain ions.
特性
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXLIOIHIURFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。